molecular formula C9H12O2 B1583643 1-(3-Methoxyphenyl)ethanol CAS No. 23308-82-9

1-(3-Methoxyphenyl)ethanol

Cat. No.: B1583643
CAS No.: 23308-82-9
M. Wt: 152.19 g/mol
InChI Key: ZUBPFBWAXNCEOG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethanol is an organic compound with the molecular formula C9H12O2. It is a colorless to light yellow liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ethanol group (-CH2CH2OH) attached to the same ring. This structure imparts unique chemical properties to the compound, making it valuable in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 3-methoxyacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-methoxyacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to 3-methoxyphenylethane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 3-Methoxybenzaldehyde.

    Reduction: 3-Methoxyphenylethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. The methoxy group and ethanol moiety contribute to its reactivity and ability to form hydrogen bonds. These interactions can influence the compound’s biological activity, such as its antimicrobial effects, by disrupting microbial cell membranes or interfering with metabolic pathways.

Comparison with Similar Compounds

    3-Methoxyphenethyl alcohol: Similar structure but with an ethyl group instead of an ethanol group.

    3-Methoxybenzyl alcohol: Lacks the ethanol group, having a benzyl group instead.

    4-Methoxyphenethyl alcohol: Similar structure but with the methoxy group at the para position.

Uniqueness: 1-(3-Methoxyphenyl)ethanol is unique due to the specific positioning of the methoxy and ethanol groups on the benzene ring. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

1-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBPFBWAXNCEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025820
Record name (+/-)-3-Methoxy-alpha-methylbenzyl alcohol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23308-82-9
Record name (±)-1-(3-Methoxyphenyl)ethanol
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Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+/-)-
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Record name 23308-82-9
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Record name (+/-)-3-Methoxy-alpha-methylbenzyl alcohol
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Record name 3-methoxy-α-methylbenzyl alcohol
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Record name 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (±)-
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Synthesis routes and methods I

Procedure details

To a solution of 3-methoxyacetophenone (3 g; 20 mmol) in methanol (60 mL) is added sodium borohydride (1.13 g; 30 mmol) in four portions over one hour. The reaction is stirred at room temperature overnight, neutralized with saturated ammonium chloride, and extracted with ethyl acetate. The organics are separated, washed with water, and dried over magnesium sulfate. The solvent is removed to give 2.62 grams of 1-(3-methoxyphenyl)-ethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 85° C. After the mixture was cooled to room temperature, m-methoxyacetophenone (0.4 mmol), i-propanol (2 mL) and a solution of sodium methoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (5 atm) at 40° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure m-methoxyphenylethanol was obtained and the ee value (ee=99.2%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1-(3-Methoxyphenyl)ethanol in pharmaceutical synthesis?

A: this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. One notable example is (S)-rivastigmine, a drug used to treat Alzheimer's disease. [] The (R)-enantiomer of this compound is a crucial precursor in the multi-step synthesis of this drug. []

Q2: Can microorganisms be used to produce enantiomerically pure this compound?

A: Yes, several studies have demonstrated the potential of using microorganisms for the enantioselective synthesis of this compound. For instance, researchers have explored the use of the yeast Debaryomyces hansenii P1 to reduce 3-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol with high enantiomeric excess (ee) and yield. [] Similarly, Lactobacillus paracasei BD87E6 was found to effectively catalyze the bioreduction of 3-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol with 99% ee. [] These findings highlight the potential of biocatalysis for producing enantiomerically pure this compound.

Q3: Can the substrate specificity of enzymes be modified to improve the production of (R)-1-(3-Methoxyphenyl)ethanol?

A: Yes, protein engineering techniques can be applied to modify enzyme characteristics and improve their suitability for specific biocatalytic reactions. For example, researchers successfully engineered the Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH) to enhance its activity towards sterically hindered substrates. [] By introducing triple point mutations, they created a variant, V115A/C295A/I86A, with improved catalytic efficiency for converting 3'-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol. [] This highlights the potential of enzyme engineering for optimizing the production of desired enantiomers.

Q4: Besides biocatalysis, are there other methods to synthesize enantiomerically pure this compound?

A: Yes, another approach involves deracemization. A study demonstrated a process utilizing Candida albicans and ketoreductases to convert a racemic mixture of 1-arylethanols, including this compound, to the (R)-enantiomer with high enantiomeric excess. [] This method offers an alternative route to obtain enantiomerically pure this compound.

Q5: Are there any existing patents related to the synthesis of this compound or its use in pharmaceutical synthesis?

A: Yes, a patent describes a method for preparing rivastigmine hydrogen tartrate, utilizing (S)-3-[1-(dimethylamino)ethyl]phenol and N-methyl-N-ethylformyl chloride as key intermediates. [] While not directly focused on this compound, the patent highlights its importance as a building block in the synthesis of pharmaceuticals like rivastigmine.

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